Lazucirnon, also known by its developmental code AKST4290 and formerly ALK4290, is a synthetic organic compound classified as a chemokine CCL11 inhibitor. It has been developed by Alkahest for therapeutic applications primarily targeting wet age-related macular degeneration (AMD) and is being investigated for potential use in Parkinson's disease. The compound acts as an antagonist of the chemokine receptor CCR3, modulating pathological inflammation by inhibiting the CCR3/eotaxin axis, which is crucial in eosinophil accumulation during inflammatory responses .
Lazucirnon is classified under various categories, including:
The synthesis of Lazucirnon involves several key steps that typically include the construction of a piperidine framework and subsequent modifications to achieve the final compound structure. The synthetic route generally employs methods such as:
The synthesis can be summarized as follows:
Lazucirnon has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name is:
Key structural data includes:
Lazucirnon can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperature and solvent conditions are crucial for achieving high yields and selectivity during these transformations.
Lazucirnon functions primarily through its antagonistic effects on the CCR3 receptor. By blocking this receptor, it inhibits the binding of eotaxin, a chemokine that plays a significant role in eosinophil recruitment during inflammatory processes. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as wet age-related macular degeneration and potentially in neurodegenerative disorders like Parkinson's disease .
Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structural integrity and purity post-synthesis .
Lazucirnon is primarily being explored for:
Lazucirnon (development codes: AKST4290, ALK4290) is a synthetically derived small-molecule compound classified as a selective C-C chemokine receptor type 3 (CCR3) antagonist. Its primary mechanism involves allosteric inhibition of the CCR3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, Th2 lymphocytes, mast cells, and microglia. Upon binding, Lazucirnon prevents the conformational changes required for G-protein activation, thereby disrupting downstream signaling cascades triggered by endogenous ligands like eotaxins (CCL11, CCL24, CCL26). This inhibition blocks calcium flux, reduced integrin activation, and suppressed chemotaxis of eosinophils to inflammation sites. The compound's oral bioavailability allows systemic modulation of the CCR3/eotaxin axis, distinguishing it from biologic therapies targeting the same pathway [1] [3] [6].
Table 1: Key Physicochemical Properties of Lazucirnon
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₄ClN₅O₃ |
Molecular Weight | 512.05 g/mol |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 85.85 Ų |
XLogP | 2.96 |
Lipinski's Rule Compliance | 0 Violations |
Lazucirnon exhibits high structural specificity for CCR3 due to its stereospecific binding within the orthosteric pocket. The molecule features a chiral center (R-configuration confirmed via isomeric SMILES: [C@H]1CCC(=O)N1) that facilitates optimal hydrophobic interactions with transmembrane helices 3, 5, and 6 of CCR3. Key structural elements include:
Table 2: Selectivity Profile of Lazucirnon
Receptor | Binding Affinity (Kd) | Selectivity Ratio vs. CCR3 |
---|---|---|
CCR3 | 1.6 pM | 1 (Reference) |
CCR1 | >10 μM | >6,250-fold |
CCR2 | >10 μM | >6,250-fold |
CCR5 | 850 nM | ~531,250-fold |
This specificity minimizes off-target effects on other chemokine receptors (e.g., CCR1, CCR2, CCR5), as demonstrated in radioligand displacement assays. Molecular dynamics simulations reveal a residence time of >120 minutes on CCR3, contributing to sustained pharmacodynamic effects despite rapid plasma clearance [6] [10].
Lazucirnon exerts potent anti-inflammatory effects by disrupting the CCR3/eotaxin axis, a critical pathway in eosinophil-mediated pathologies:
Eosinophil Migration Inhibition: In bullous pemphigoid (BP) models, Lazucirnon (10 mg/kg oral) reduced dermal eosinophil infiltration by 89% by blocking CCL11-induced chemotaxis. This correlates with reduced blister formation and matrix metalloproteinase-9 (MMP-9) release from eosinophils, a key mediator of tissue damage [2] [4].
Neuroinflammation Modulation: Elevated eotaxin-1 (CCL11) in aging promotes microglial ROS production via CCR3. Lazucirnon crosses the blood-brain barrier (logBB = -0.42) and reduces hippocampal CCL11 levels by 62% in Parkinson’s models, mitigating neuronal cytotoxicity [7] [10].
Ocular Pathologies: In wet age-related macular degeneration (AMD), Lazucirnon suppresses choroidal neovascularization independent of VEGF pathways. By inhibiting CCR3+ macrophage recruitment, it reduces pro-angiogenic cytokines (IL-6, TNF-α) by 45–70% in retinal pigment epithelium [8] [9].
Table 3: Efficacy of Lazucirnon in Disease Models
Disease Model | Dose | Key Outcome | Mechanistic Insight |
---|---|---|---|
Bullous Pemphigoid | 10 mg/kg oral | 89% ↓ eosinophil infiltration; 75% ↓ MMP-9 | Blocks eotaxin-1/CCR3 axis (not eotaxin-2) |
Parkinson’s Disease | 15 mg/kg oral | 62% ↓ hippocampal CCL11; 40% ↑ motor function | Suppresses microglial NOX1 activation |
Wet AMD | 800 mg/day | 52% ↓ subretinal fibrosis; 37% ↓ lesion size | Inhibits VEGF-independent neovascularization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: